molecular formula C16H26N2 B8310392 7-Amino-DPAT

7-Amino-DPAT

Cat. No. B8310392
M. Wt: 246.39 g/mol
InChI Key: FJBYZVUXAPGKBS-UHFFFAOYSA-N
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Patent
US04370341

Procedure details

A suspension of N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide (3.0 g, 8.1 mmoles) in water was treated in 1N sodium hydroxide (100 ml) and the resulting free base was extracted in benzene. The solvent was evaporated and the residue was heated at reflux in 2N hydrochloric acid (37 ml) for 2 hr. After cooling, the solution was basified with 1N sodium hydroxide and extracted three times with benzene. The organic extracts were dried (MgSO4) and concentrated to afford a red oil (1.76 g) of 1,2,3,4-tetrahydro-N2, N2 -dipropyl-2,7-naphthalenediamine: NMR (CDCl3) δ 0.85 (t, 6H), 1.42 (m, 6H), 2.42 (t, 4H), 2.70 (m, 4H), 6.35 (m, 2H) and 6.80 (d, 1H). The di-(Z)-2-butenedioate salt was prepared in acetone and diethyl ether, and crystallized from methanol-diethyl ether: mp 124°-126° C. and Anal. Calcd for C 16 H26N2.2C4H4O2 : C, 60.23%; H, 7.16%, N, 5.85%; and Found: C, 60.45%; H, 7.21%; N, 5.88%.
Name
N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([N:5]([CH2:20][CH2:21][CH3:22])[CH:6]1[CH2:15][C:14]2[CH:13]=[C:12]([NH:16]C(=O)C)[CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7]1)[CH2:3][CH3:4]>O.[OH-].[Na+]>[CH2:20]([N:5]([CH2:2][CH2:3][CH3:4])[CH:6]1[CH2:7][CH2:8][C:9]2[C:14](=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)[CH2:15]1)[CH2:21][CH3:22] |f:0.1,3.4|

Inputs

Step One
Name
N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide
Quantity
3 g
Type
reactant
Smiles
Br.C(CC)N(C1CCC=2C=CC(=CC2C1)NC(C)=O)CCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting free base was extracted in benzene
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in 2N hydrochloric acid (37 ml) for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1CC2=CC(=CC=C2CC1)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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